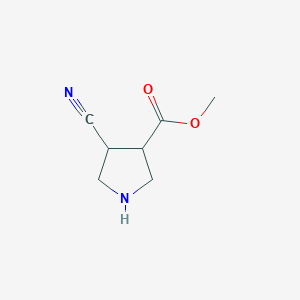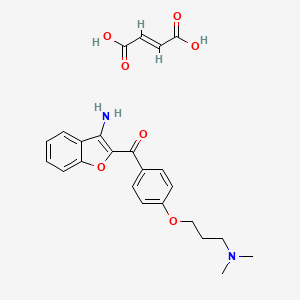
(3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate is a complex organic compound with a molecular formula of C20H22N2O3 This compound is known for its unique structure, which combines a benzofuran moiety with a dimethylamino propoxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the amino group at the 3-position. The next step involves the attachment of the (4-(3-(dimethylamino)propoxy)phenyl) group through a series of reactions, including nucleophilic substitution and coupling reactions. The final step is the formation of the fumarate salt, which is achieved by reacting the free base with fumaric acid under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group and the dimethylamino propoxy phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
(3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (3-Aminobenzofuran-2-yl)(phenyl)methanone
- (3-Aminobenzofuran-2-yl)(4-methylphenyl)methanone
- (3-Aminobenzofuran-2-yl)(4-chlorophenyl)methanone
Uniqueness
What sets (3-Aminobenzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone fumarate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific interactions and effects are desired .
Properties
CAS No. |
882865-20-5 |
|---|---|
Molecular Formula |
C24H26N2O7 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-[4-[3-(dimethylamino)propoxy]phenyl]methanone;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H22N2O3.C4H4O4/c1-22(2)12-5-13-24-15-10-8-14(9-11-15)19(23)20-18(21)16-6-3-4-7-17(16)25-20;5-3(6)1-2-4(7)8/h3-4,6-11H,5,12-13,21H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
FWPTYCXHJPZGTJ-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CCCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B12883534.png)
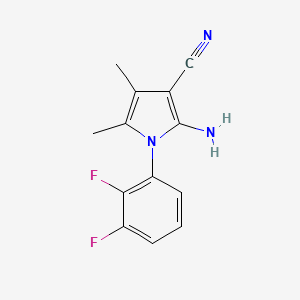
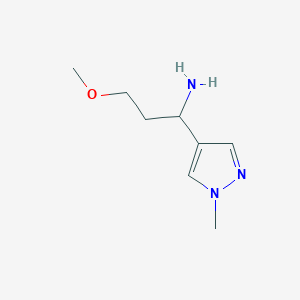
![2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine](/img/structure/B12883560.png)
![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)


![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)
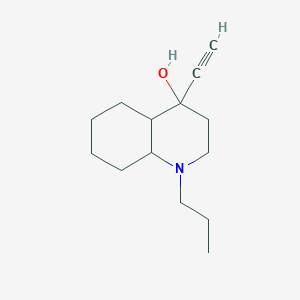

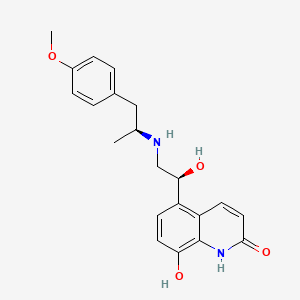
![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)
